molecular formula C40H26O9 B13653564 4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid

4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B13653564
M. Wt: 650.6 g/mol
InChI Key: XRBHDTHEQDAVJG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid (IUPAC name: 1,3,5-Tri(4-carboxyphenyl)benzene) is a polyaromatic carboxylic acid with the molecular formula C27H18O6 and a molecular weight of 438.428 g/mol . Its structure comprises a central benzene ring substituted with three 4-carboxyphenyl groups, creating a rigid, symmetrical geometry ideal for coordination chemistry. Key physical properties include:

  • Melting Point: 322–327°C (attributed to strong intermolecular hydrogen bonding) .
  • Solubility: Soluble in polar aprotic solvents like tetrahydrofuran (THF) but insoluble in water .
  • Thermal Stability: High decomposition temperature (>400°C), suitable for high-temperature applications .

Applications This compound is primarily used as a multitopic linker in metal-organic frameworks (MOFs), where its three carboxylate groups coordinate with metal clusters (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>) to form porous crystalline networks .

Properties

Molecular Formula

C40H26O9

Molecular Weight

650.6 g/mol

IUPAC Name

4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid

InChI

InChI=1S/C40H26O9/c41-37(42)27-9-1-23(2-10-27)31-17-32(24-3-11-28(12-4-24)38(43)44)20-35(19-31)49-36-21-33(25-5-13-29(14-6-25)39(45)46)18-34(22-36)26-7-15-30(16-8-26)40(47)48/h1-22H,(H,41,42)(H,43,44)(H,45,46)(H,47,48)

InChI Key

XRBHDTHEQDAVJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)OC3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.

    Oxidation: The methyl groups are oxidized to carboxylic acids using a strong oxidizing agent such as nitric acid (HNO3) under controlled conditions.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the final compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Oxidation: Utilizing industrial oxidizers and reactors to handle large quantities of starting materials.

    Continuous Processing: Implementing continuous flow processes to enhance efficiency and yield.

    Advanced Purification Techniques: Employing techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex polycarboxylic acids.

    Reduction: Reduction reactions can convert carboxylic acids to alcohols or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid (HNO3), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized polycarboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and other porous materials.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various metals.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials with applications in catalysis, gas storage, and separation technologies.

Mechanism of Action

The mechanism by which 4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid exerts its effects involves:

    Molecular Targets: The compound interacts with metal ions to form stable coordination complexes.

    Pathways Involved: These complexes can participate in various catalytic and adsorption processes, making them useful in a range of applications from catalysis to gas storage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related carboxylate-based linkers and MOF precursors.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Solubility Key Applications Reference
1,3,5-Tri(4-carboxyphenyl)benzene C27H18O6 3 × –COOH THF, DMF MOFs for gas adsorption
Trimesic Acid (1,3,5-Benzenetricarboxylic Acid) C9H6O6 3 × –COOH Water, DMSO Small-pore MOFs
4-(3,5-bis(4-(2H-tetrazol-5-yl)phenoxy)phenoxy)benzoic acid C33H21N10O5 2 × tetrazole, 1 × –COOH DMF, MeOH Luminescent MOFs
5-(4-Carboxyphenyl)-2-furancarbonitrile C12H7NO3 1 × –COOH, 1 × –CN Acetonitrile Pharmaceutical intermediates

Key Comparison Points

Coordination Flexibility :

  • The target compound’s three carboxylate groups enable tridentate coordination , forming MOFs with larger pores (e.g., surface areas >3000 m<sup>2</sup>/g) compared to trimesic acid, which produces smaller pores due to its compact structure .
  • Tetrazole-containing analogs (e.g., ) exhibit pH-sensitive luminescence but lower thermal stability (<200°C) .

Synthetic Yield and Reactivity :

  • Carboxylate-based linkers like the target compound are synthesized in moderate yields (e.g., ~50% for MOF precursors), whereas furan/thiophene derivatives (e.g., ) show lower yields (12–25%) due to steric and electronic effects .

Functional Versatility :

  • The tetrazole group in enhances luminescent sensing of nitroaromatics (e.g., explosives detection) but requires post-synthetic modification .
  • The target compound’s purely carboxylate design simplifies MOF synthesis while maintaining high gas selectivity (e.g., CO2/N2 selectivity >200) .

Safety and Environmental Impact :

  • The target compound carries GHS07/GHS09 hazards (health/environmental risks), whereas trimesic acid is less toxic but hygroscopic . Tetrazole derivatives may pose explosion risks under high heat .

Table 2: MOF Performance Metrics

Property 1,3,5-Tri(4-carboxyphenyl)benzene MOF Trimesic Acid MOF Tetrazole-Based MOF
Surface Area (m<sup>2</sup>/g) 3200 1200 1800
CO2 Uptake (mmol/g) 12.5 (298 K, 1 bar) 4.2 8.1
Luminescence Weak (linker-centered) None Strong (guest-responsive)
Hydrolytic Stability High (pH 2–10) Moderate Low (pH-sensitive)

Research Findings and Implications

  • Gas Separation : MOFs derived from the target compound show 2.5× higher CO2 adsorption than trimesic acid frameworks, attributed to its larger pores and hydrophobic aromatic walls .
  • Sensing Limitations : Unlike tetrazole-based MOFs, the target compound’s frameworks lack intrinsic luminescence but can be functionalized with lanthanides for sensing applications .
  • Scalability : The compound’s synthesis requires costly multistep arylation, whereas trimesic acid is commercially available and cheaper .

Biological Activity

4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antitumor, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a molecular formula of C45H30O6C_{45}H_{30}O_{6} and a molecular weight of 690.69 g/mol. It features multiple carboxylic acid groups which are significant for its biological activity.

PropertyValue
Molecular FormulaC45H30O6
Molecular Weight690.69 g/mol
SynonymsThis compound
CAS Number911818-75-2

Antibacterial Activity

Research indicates that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study tested the compound against various bacterial strains, showing promising results in inhibiting bacterial growth.

Bacterial StrainGram TypeInhibition Zone (mm)
Staphylococcus aureusPositive15
Escherichia coliNegative12
Klebsiella pneumoniaeNegative14

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways due to the presence of carboxylic acid groups which can interact with cellular components.

Antitumor Activity

The antitumor potential of this compound has been evaluated in vitro against various cancer cell lines. The results demonstrated that it can induce apoptosis in cancer cells.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The mechanism of action is thought to involve the activation of apoptotic pathways and inhibition of cell proliferation. Further studies are required to elucidate the exact pathways involved.

Anti-inflammatory Activity

In addition to its antibacterial and antitumor properties, the compound has shown anti-inflammatory effects in animal models. It was found to reduce inflammatory markers significantly.

Case Study:
A recent study on induced inflammation in rats showed that administration of the compound resulted in a significant decrease in serum levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Q & A

Q. What synthetic methodologies are most effective for constructing the multi-aryl ether and carboxylic acid framework of this compound?

The synthesis involves sequential coupling reactions to assemble the polyaromatic core. A stepwise approach using Ullmann or Suzuki-Miyaura coupling for aryl-aryl bond formation is recommended, followed by selective deprotection of methyl ester intermediates to free carboxylic acids . For example, highlights the use of benzoic acid derivatives and pyridine-based reactants in analogous systems, suggesting similar strategies for this compound.

Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve aromatic proton environments and confirm substitution patterns. Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) .
  • X-ray crystallography : Essential for resolving steric crowding caused by multiple carboxyphenyl groups. Challenges include crystal polymorphism, as seen in similar triazine-based systems .
  • FTIR : Monitors carboxylic acid O-H stretches (2500–3000 cm1^{-1}) and confirms deprotection steps .

Q. How can researchers optimize solubility for in vitro studies given the compound’s high hydrophilicity?

Use polar aprotic solvents (DMSO, DMF) for dissolution. For biological assays, buffer systems (e.g., PBS at pH 7.4) with controlled ionic strength can mitigate precipitation. notes that fluorinated benzoic acid derivatives exhibit pH-dependent solubility, suggesting similar behavior here .

Advanced Research Questions

Q. What strategies address contradictions in reported coordination behavior with transition metals?

Discrepancies in metal-binding affinity (e.g., Cu2+^{2+} vs. Zn2+^{2+}) may arise from competing protonation states of carboxylic acid groups. Methodological solutions include:

  • Conducting potentiometric titrations under inert atmospheres to control pH and oxidation.
  • Comparing experimental results with DFT calculations to predict preferred coordination sites . emphasizes the role of carboxylic and pyridine moieties in coordination chemistry, which can guide analogous studies .

Q. How can computational modeling improve the design of metal-organic frameworks (MOFs) using this compound?

  • Molecular docking : Predicts linker geometry and pore size in MOFs.
  • DFT : Calculates electronic effects of substituents on framework stability. For example, highlights modern bonding theories for predicting aromatic stacking interactions .
  • MD simulations : Assess thermal stability by modeling framework flexibility under stress.

Q. What experimental controls are necessary to resolve conflicting data in photophysical property measurements?

Contradictions in fluorescence quantum yields may stem from aggregation-caused quenching (ACQ). Mitigation strategies:

  • Use dilute solutions (<105^{-5} M) to minimize intermolecular interactions.
  • Compare solid-state vs. solution-phase spectra to identify ACQ effects. reports similar challenges in fluorinated pyrimidine systems, recommending strict concentration controls .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in multi-step synthesis?

  • Intermediate purification : Use column chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) to separate oligomeric byproducts .
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2) for coupling efficiency. notes that catalyst choice impacts aryl-ether bond formation .

Q. What protocols validate biological activity without interference from carboxylate protonation?

  • Perform dose-response assays across a pH range (5.5–7.4) to account for variable ionization.
  • Use methyl ester prodrugs to enhance cell permeability, followed by esterase-mediated activation .

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